molecular formula C23H24N4O2S B2692126 8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one CAS No. 1251620-00-4

8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one

Cat. No. B2692126
CAS RN: 1251620-00-4
M. Wt: 420.53
InChI Key: YKYVFHSQCPCPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of novel compounds often involves the design and development of derivatives with specific structural features to enhance their biological activity. For instance, Patel et al. (2012) detailed the synthesis of a series of thiazolidinone derivatives with potential antimicrobial properties. These compounds were synthesized from key intermediates and evaluated against a range of bacteria and fungi, showcasing the synthetic approach towards novel antimicrobial agents (Patel, R. V. Patel, Kumari, & Patel, 2012).

Antimicrobial Activity

  • Research on quinazolinone derivatives often explores their antimicrobial potential. A study by Kumar et al. (2021) synthesized terazosin hydrochloride derivatives and evaluated their antibacterial activity, indicating the potential of quinazolinone-based compounds in combating microbial infections (Kumar, Kumar, & Mazumdar, 2021).

Anti-inflammatory and Analgesic Properties

  • The exploration of quinazolinone derivatives extends to their anti-inflammatory and analgesic properties. Mosaad et al. (2010) synthesized a new series of quinazolinone derivatives, incorporating diverse heterocyclic moieties, and found promising anti-inflammatory and analgesic activities in experimental animals (Mosaad, Mohsen, Emad, Abotaleb, Salwa, & Marwa, 2010).

Antitumor Agents

  • Quinazolinone compounds have also been investigated for their antitumor properties. Li et al. (2020) designed and synthesized quinazoline derivatives containing piperazine moieties, demonstrating potent antiproliferative activities against various cancer cell lines. This research highlights the potential of quinazolinone derivatives as antitumor agents (Li, Chen, Hu, Zhu, Liu, Fu, Wang, & Ouyang, 2020).

properties

IUPAC Name

8-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-15-4-3-5-20(16(15)2)25-8-10-26(11-9-25)21(28)17-6-7-18-19(14-17)24-23-27(22(18)29)12-13-30-23/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYVFHSQCPCPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCSC5=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.